molecular formula C21H22F3N3O3 B6451984 2-(2-methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one CAS No. 2549034-70-8

2-(2-methoxyphenoxy)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}ethan-1-one

Cat. No.: B6451984
CAS No.: 2549034-70-8
M. Wt: 421.4 g/mol
InChI Key: FKQDCCAFTOUMAS-UHFFFAOYSA-N
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Description

This compound features a unique bicyclic octahydropyrrolo[3,4-b]pyrrole core substituted with a 5-(trifluoromethyl)pyridin-2-yl group and a 2-(2-methoxyphenoxy)acetyl moiety. The trifluoromethylpyridine group enhances lipophilicity and metabolic stability, while the methoxyphenoxy ether may influence binding affinity in biological targets.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-29-17-4-2-3-5-18(17)30-13-20(28)27-9-8-14-11-26(12-16(14)27)19-7-6-15(10-25-19)21(22,23)24/h2-7,10,14,16H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDCCAFTOUMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Biological Activity Synthesis Method
Target Compound Octahydropyrrolo[3,4-b]pyrrole Trifluoromethylpyridyl, Methoxyphenoxyacetyl ~450 (estimated) Hypothesized kinase inhibition Likely coupling of bicyclic amine + acid
2,5-Dimethyl-3-(2-O-substituted 1-oxoethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole Pyrrole Trifluoromethoxyphenyl, Substituted acetyl ~350–400 Not specified DMSO/K₂CO₃-mediated substitution
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-methoxypyridin-2-yl)ethan-1-one Pyrrolopyrimidine Methoxypyridyl, Fluoroindolinyl ~432 Anticancer (implied by structure) Acid-amine coupling
3-(4′-Pyridyl)-6-aryl-1,3,4-thiadiazolo[3,2-b]-1,2,4-triazole Thiadiazolo-triazole Pyridyl, Aryl ~300–350 Antimicrobial (Gram+ bacteria) POCl₃-catalyzed cyclization

Physicochemical Properties

  • Lipophilicity : The trifluoromethylpyridyl group increases logP compared to ’s pyridyl-thiadiazoles, enhancing blood-brain barrier permeability.
  • Solubility: The methoxyphenoxyacetyl moiety may improve aqueous solubility relative to ’s alkyl-substituted pyrroles.

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